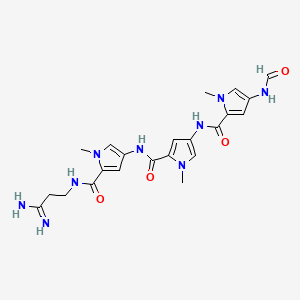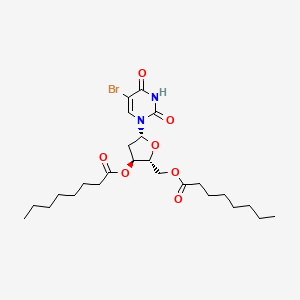
Stallimycin
Descripción general
Descripción
Stallimycin, also known as distamycin A, is an antibacterial and antitumor compound . It binds to the minor groove of double-stranded B-DNA in a non-intercalative manner, forming a strong reversible complex preferentially at the nucleotide sequences consisting of 4-5 adjacent AT base pairs .
Molecular Structure Analysis
Stallimycin has a molecular weight of 481.52 and a formula of C22H27N9O4 . It contains three N-methyl-pyrrole units .Chemical Reactions Analysis
Stallimycin is known to bind to the minor groove of double-stranded B-DNA . It forms a strong reversible complex preferentially at the nucleotide sequences consisting of 4-5 adjacent AT base pairs .Physical And Chemical Properties Analysis
Stallimycin has a molecular weight of 481.52 and a formula of C22H27N9O4 . It has a CLOGP of -0.25, LIPINSKI of 2, HAC of 13, HDO of 6, TPSA of 181.06, and ALOGS of -3.37 . It also has several acidic dissociation constants .Aplicaciones Científicas De Investigación
Herbimycin A and Tyrosine Kinase Degradation
Herbimycin A, an ansamycin antibiotic, is studied for its ability to induce degradation of receptor tyrosine kinases. This process involves the ubiquitin-dependent 20S proteasome, highlighting its potential in targeting the degradation of tyrosine kinases by the proteasome. This mechanism suggests a novel class of drugs that target tyrosine kinases degradation, which could have implications in cancer research and therapy (Sepp-Lorenzino et al., 1995).
Sulfhydryl Groups and v-src Tyrosine Kinase
Research on herbimycin A reveals its irreversible inhibition of v-src tyrosine kinase activity. The involvement of sulfhydryl groups in this process is significant, as the addition of sulfhydryl compounds can abolish herbimycin A's inhibitory effects. This finding underscores the potential of targeting specific molecular groups for therapeutic intervention, particularly in conditions related to aberrant tyrosine kinase activity (Uehara et al., 1989).
Drug-Dependent Ribosome Stalling
Stallimycin's role in drug-dependent ribosome stalling is explored in the context of the erm erythromycin resistance genes. The molecular mechanisms underlying this stalling, involving interactions in the peptidyl transferase center, highlight its potential in developing strategies against antibiotic resistance, as well as in understanding the interactions of antibiotics with ribosomal components (Vázquez-Laslop et al., 2008).
Cis-Dichloroplatinum (II) Complex Synthesis
Research on the synthesis of a cis-dichloroplatinum (II) complex linked to stallimycin demonstrates the exploration of novel chemotherapeutic agents. While the synthesized platinum complexes didn't show greater activity than cisplatin, the study contributes to the understanding of designing and synthesizing novel compounds with potential therapeutic applications in oncology (Baraldi et al., 2003).
Benzoquinoid Ansamycins and erbB-2 Gene Product
The study of herbimycin A, another benzoquinoid ansamycin, and its effect on the erbB-2 gene product in human breast cancer cells offers insights into the specific degradation of tyrosine kinases. This research could be critical in understanding and developing therapies for cancers with overexpressed erbB-2 gene products (Miller et al., 1994).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O4/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBAOYRENQEPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6576-51-8 (mono-hydrochloride) | |
| Record name | Stallimycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045637 | |
| Record name | Stallimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stallimycin | |
CAS RN |
636-47-5 | |
| Record name | Distamycin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stallimycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | distamycin a | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stallimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STALLIMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80O63P88IS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















